

The Reaction of 2,4-Dinitrophenylhydrazine with Carbonyls: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

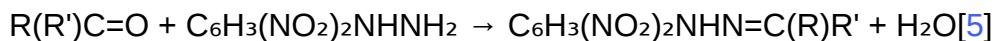
Compound Name: 2,4-Dinitrophenylhydrazine

Cat. No.: B122626

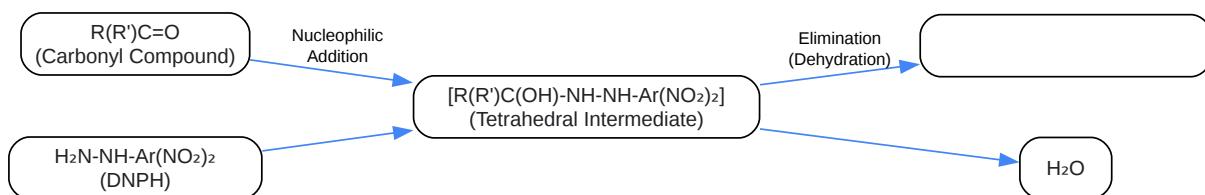
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the reaction between **2,4-dinitrophenylhydrazine** (DNPH) and carbonyl compounds, a cornerstone of qualitative and quantitative analytical chemistry. This reaction is pivotal for the detection, characterization, and quantification of aldehydes and ketones, which are crucial functional groups in numerous organic molecules, including active pharmaceutical ingredients and their intermediates.


Core Reaction Mechanism: Nucleophilic Addition-Elimination

The reaction between DNPH and an aldehyde or a ketone is a classic example of a nucleophilic addition-elimination reaction, often referred to as a condensation reaction.[1][2][3]


The process is typically catalyzed by an acid and proceeds in two main stages:

- Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen atom of the hydrazine group in DNPH acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate.[3][4]
- Elimination (Dehydration): The intermediate then undergoes dehydration, eliminating a molecule of water to form a stable 2,4-dinitrophenylhydrazone.[1][3] The product, often a brightly colored crystalline solid (yellow, orange, or red), precipitates out of the solution.[5]

The overall reaction can be represented as:

This reaction is highly selective for aldehydes and ketones. Other carbonyl-containing functional groups such as carboxylic acids, esters, and amides generally do not react under standard conditions due to the delocalization of the lone pair of electrons on the oxygen atom, which reduces the electrophilicity of the carbonyl carbon.[5] However, it has been reported that DNPH can also react with sulfenic acids.[6]

[Click to download full resolution via product page](#)

Caption: Reaction mechanism of DNPH with a carbonyl compound.

Quantitative Data Summary

The formation of 2,4-dinitrophenylhydrazone provides a reliable method for both qualitative identification and quantitative analysis of carbonyl compounds.

Melting Points of 2,4-Dinitrophenylhydrazone Derivatives

The characteristic melting points of the purified hydrazone derivatives are crucial for the identification of the parent aldehyde or ketone.[2][7]

Carbonyl Compound	2,4-Dinitrophenylhydrazone Melting Point (°C)
Aldehydes	
Formaldehyde	166
Acetaldehyde	168
Propanal	155
Butanal	126
Benzaldehyde	237
Ketones	
Acetone	126
2-Butanone	115
2-Pentanone	144
3-Pentanone	156
Cyclohexanone	162
Acetophenone	250

Note: Melting points can vary slightly depending on the literature source and experimental conditions.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Reaction Yields

The yield of the 2,4-dinitrophenylhydrazone formation is generally high, making the reaction suitable for quantitative applications.

Carbonyl Compound	Reported Yield (%)
Acetaldehyde	>95
Propanal	~90
Acetone	>95
Benzaldehyde	>90

Note: Yields are dependent on reaction conditions such as temperature, reaction time, and purity of reactants.

Spectroscopic Data of 2,4-Dinitrophenylhydrazones

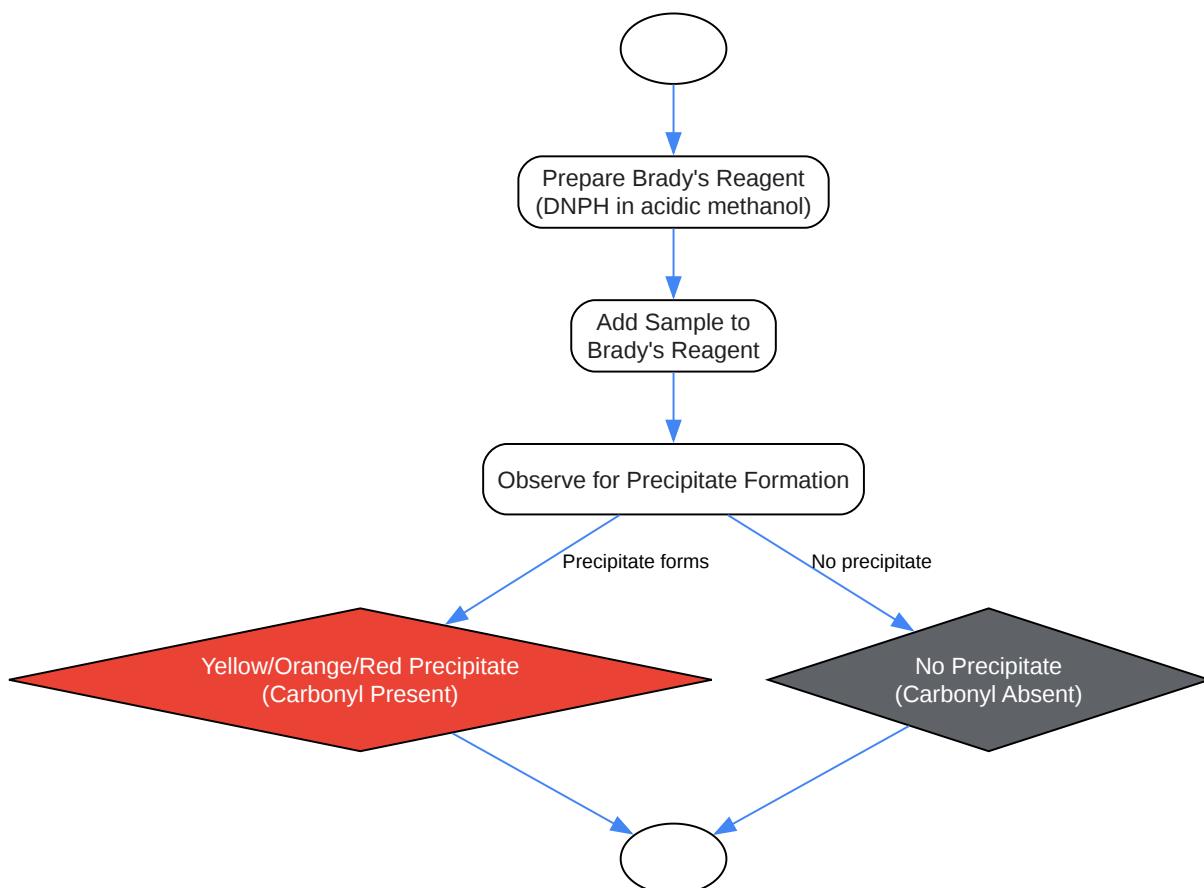
The formation of the hydrazone derivative extends the chromophore, leading to a bathochromic shift in the UV-Vis absorption maximum, which is the basis for spectrophotometric quantification.

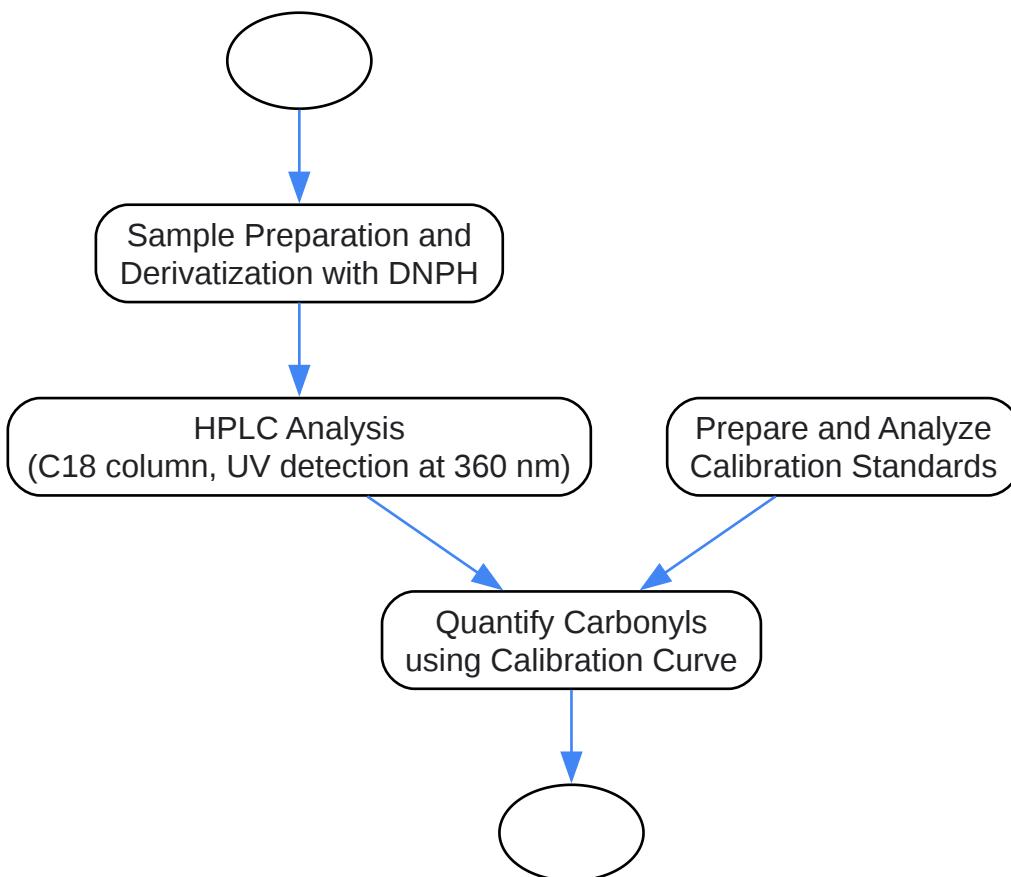
Derivative	λ_{max} (nm)	Key FTIR Peaks (cm ⁻¹)	Key ¹ H NMR Signals (ppm)
Formaldehyde-2,4-DNPH	345-350	~3300 (N-H), ~1620 (C=N), ~1590 & ~1330 (NO ₂)	~7.5 (s, 1H, CH=N), ~7.9-9.1 (m, 3H, Ar-H), ~11.0 (s, 1H, NH)
Acetaldehyde-2,4-DNPH	355-360	~3300 (N-H), ~1620 (C=N), ~1590 & ~1330 (NO ₂)	~2.1 (d, 3H, CH ₃), ~7.6 (q, 1H, CH=N), ~7.9-9.1 (m, 3H, Ar-H), ~11.0 (s, 1H, NH)
Acetone-2,4-DNPH	360-365	~3300 (N-H), ~1615 (C=N), ~1590 & ~1330 (NO ₂)	~2.0 (s, 6H, 2xCH ₃), ~7.9-9.1 (m, 3H, Ar-H), ~11.0 (s, 1H, NH)
Benzaldehyde-2,4-DNPH	375-380	~3280 (N-H), ~1615 (C=N), ~1590 & ~1330 (NO ₂)	~7.4-8.0 (m, 5H, Ar-H of benzaldehyde), ~8.2 (s, 1H, CH=N), ~7.9-9.2 (m, 3H, Ar-H of DNPH), ~11.2 (s, 1H, NH)

Experimental Protocols

Qualitative Analysis: Brady's Test

This test is a rapid and simple method to detect the presence of aldehydes and ketones.


Materials:


- **2,4-Dinitrophenylhydrazine (DNPH)**
- Methanol or Ethanol
- Concentrated Sulfuric Acid
- Test tubes
- Pipettes

- Sample containing the suspected carbonyl compound

Procedure:

- Preparation of Brady's Reagent: Dissolve 0.5 g of DNPH in 100 mL of methanol. Carefully add 2 mL of concentrated sulfuric acid dropwise with stirring.
- Reaction: Add about 1 mL of the sample solution to 2 mL of Brady's reagent in a test tube.
- Observation: The formation of a yellow, orange, or red precipitate indicates the presence of an aldehyde or a ketone.[\[5\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The reaction of 2,4-Dinitrophenylhydrazine to test the existing of aldehyde or ketone _Chemicalbook [chemicalbook.com]
- 2. savemyexams.com [savemyexams.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 6. Protein carbonylation: 2,4-dinitrophenylhydrazine reacts with both aldehydes/ketones and sulfenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2, 4-Dinitrophenylhydrazine - Molecule of the Month December 2016 - HTML-only version [chm.bris.ac.uk]
- 8. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]
- 9. media.hachettelearning.com [media.hachettelearning.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Reaction of 2,4-Dinitrophenylhydrazine with Carbonyls: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122626#mechanism-of-reaction-between-dnph-and-carbonyls]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com